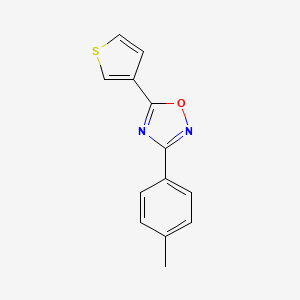
5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole
Vue d'ensemble
Description
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the interaction between elemental sulfur and sodium tert-butoxide enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structure. For example, some thiophene derivatives exhibit fluorescence emissions characterized for the π-conjugated polythiophene .Applications De Recherche Scientifique
Anticancer Potential
5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole derivatives have shown potential as anticancer agents. For example, a study identified a related compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, as an apoptosis inducer with activity against breast and colorectal cancer cell lines, leading to cell arrest and apoptosis induction (Zhang et al., 2005). Another study synthesized novel 1,3,4-oxadiazoles containing a 5-phenyl thiophene moiety and evaluated their anticancer properties, showing cytotoxicity against various cancer cell lines (Adimule et al., 2014).
Optoelectronic Properties
Several studies have explored the optoelectronic applications of thiophene-substituted 1,3,4-oxadiazoles. One study investigated the photophysical properties of such derivatives, suggesting their role in photonic, sensor, and optoelectronic devices (Naik et al., 2019). Another study focused on turn-off fluorescence of thiophene substituted 1,3,4-oxadiazoles for aniline sensing, indicating their potential in sensing applications (Naik et al., 2018).
Antimicrobial and Antifungal Properties
1,3,4-oxadiazole derivatives, including those with thiophene substituents, have been studied for their antimicrobial and antifungal properties. A synthesis of novel 1,3,4-oxadiazole derivatives revealed significant antibacterial and moderate antifungal activities (Chawla et al., 2010).
Corrosion Inhibition
The corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid were studied, demonstrating their protective layer formation and mixed-type inhibition behavior (Ammal et al., 2018).
Nematocidal Activity
A study on 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group revealed good nematocidal activity against certain nematodes, indicating potential in agricultural applications (Liu et al., 2022).
Safety and Hazards
Orientations Futures
The future directions in the study and application of thiophene derivatives are promising. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are also being explored for their potential in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mécanisme D'action
Target of Action
Thiophene-based analogs, which include this compound, have been studied extensively for their potential as biologically active compounds .
Mode of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting that they interact with multiple targets .
Biochemical Pathways
Thiophene derivatives are known to have a broad range of biological effects, implying that they may influence multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of thiophene derivatives, which include this compound, are of interest to medicinal chemists .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting that they have multiple molecular and cellular targets .
Action Environment
The environmental stability of thiophene derivatives, which include this compound, is of interest to medicinal chemists .
Propriétés
IUPAC Name |
3-(4-methylphenyl)-5-thiophen-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-2-4-10(5-3-9)12-14-13(16-15-12)11-6-7-17-8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMJIHNAJCTRIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674978 | |
| Record name | 3-(4-Methylphenyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole | |
CAS RN |
1133116-13-8 | |
| Record name | 3-(4-Methylphenyl)-5-(3-thienyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylphenyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



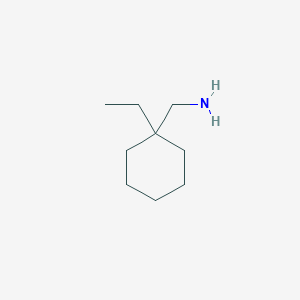
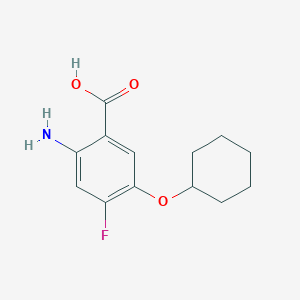
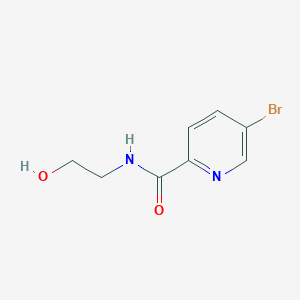
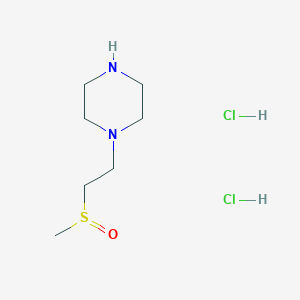
![methyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1373207.png)

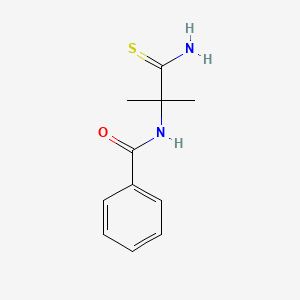

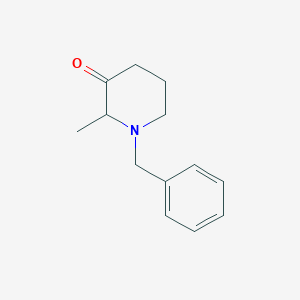
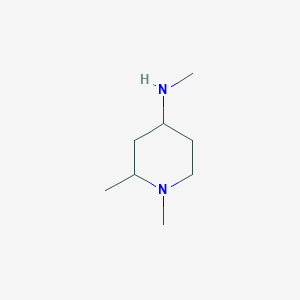
![tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate](/img/structure/B1373219.png)


